7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione
Description
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione is a synthetic purine derivative characterized by a bicyclic purine-2,6-dione core. Key structural features include:
- 1,3-dimethyl groups on the purine ring, enhancing steric bulk and metabolic stability.
Its synthesis likely involves multi-step functionalization of the purine scaffold, as seen in analogous compounds .
Properties
CAS No. |
376374-25-3 |
|---|---|
Molecular Formula |
C25H28N6O4 |
Molecular Weight |
476.537 |
IUPAC Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C25H28N6O4/c1-16-10-8-9-13-20(16)35-15-19(32)14-31-21-22(29(3)25(34)30(4)23(21)33)26-24(31)28-27-17(2)18-11-6-5-7-12-18/h5-13,19,32H,14-15H2,1-4H3,(H,26,28)/b27-17- |
InChI Key |
GUKATGUIVISIMO-PKAZHMFMSA-N |
SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NN=C(C)C4=CC=CC=C4)N(C(=O)N(C3=O)C)C)O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione , also known by its CAS number 375842-59-4 , is a purine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 507.5 g/mol . Its structure features a purine core modified with various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 375842-59-4 |
| Molecular Formula | C24H25N7O6 |
| Molecular Weight | 507.5 g/mol |
| Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its interaction with purine metabolism pathways. Purines play a crucial role in various cellular processes, including energy transfer and signaling. The compound's hydrazinyl group may facilitate interactions with specific enzymes involved in purine biosynthesis or degradation.
Research indicates that similar purine derivatives can inhibit enzymes such as xanthine oxidase, which is pivotal in uric acid production. This inhibition could potentially lead to therapeutic effects in conditions characterized by elevated uric acid levels, such as gout and hyperuricemia .
Biological Activity and Therapeutic Implications
- Anti-Gout Activity :
- Antioxidant Properties :
- Antitumor Activity :
Scientific Research Applications
Anticancer Activity
Research indicates that purine derivatives can exhibit anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and survival. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
Antiviral Properties
Purine analogs are known for their antiviral activities. The compound may inhibit viral replication by mimicking natural nucleotides, thereby interfering with nucleic acid synthesis. This mechanism has been observed in other purine derivatives used as antiviral agents against HIV and hepatitis viruses.
Neuroprotective Effects
There is emerging evidence suggesting that purine derivatives can exert neuroprotective effects. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound might help reduce oxidative stress and inflammation in neuronal cells, promoting cell survival.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal assessed the anticancer efficacy of similar purine derivatives in vitro. Results indicated significant inhibition of cell proliferation in various cancer cell lines, suggesting that the compound could be a candidate for further development as an anticancer agent.
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of purine derivatives against influenza viruses. The study demonstrated that these compounds could effectively reduce viral titers in infected cells, highlighting their potential as therapeutic agents for viral infections.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains several reactive moieties:
-
Hydrazinyl group : Likely participates in condensation, oxidation, or metal coordination reactions.
-
Hydroxypropyl side chain : Susceptible to esterification, etherification, or oxidation.
-
Purine core : May undergo substitution or ring modification under specific conditions.
Hydrazinyl Group Reactions
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Oxidation | , acidic | Formation of diazene derivatives |
| Condensation | Carbonyl compounds (e.g., aldehydes) | Hydrazone derivatives |
| Metal Coordination | Transition metal ions (e.g., Cu²⁺) | Metal complexes with potential bioactivity |
Hydroxypropyl Side Chain Reactions
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Esterification | Acetic anhydride, | Acetylated derivatives |
| Etherification | Alkyl halides, base | Alkyl ether analogs |
| Oxidation | , acidic | Ketone or carboxylic acid derivatives |
Purine Core Modifications
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Substitution | Nucleophiles (e.g., amines) | 8-position substituted purines |
| Ring Expansion | Strong bases, heat | Larger heterocyclic systems |
Comparative Analysis with Structural Analogs
The reactivity of this compound can be contextualized using data from structurally similar purine derivatives:
Challenges in Reaction Optimization
-
Steric hindrance from the 2-methylphenoxy and phenylethylidene groups may limit accessibility to reactive sites.
-
Solubility issues in polar solvents could necessitate the use of phase-transfer catalysts or non-aqueous media.
-
Thermal stability of the hydrazinyl group requires controlled temperature conditions to prevent decomposition.
Comparison with Similar Compounds
Core Structure Variations
- Purine-2,6-dione vs. Pyrimidin-2,4-dione Derivatives :
- The target compound’s purine-2,6-dione core (two fused rings) contrasts with pyrimidin-2,4-dione derivatives (single-ring systems), such as compounds 7 , 8 , and 9 from . The bicyclic purine system provides greater surface area for target binding but may reduce solubility compared to pyrimidine analogues .
- Hydrazinyl Modifications : The target’s (2Z)-1-phenylethylidene hydrazinyl group differs from the (E)-4-hydroxybenzylidene hydrazinyl group in CAS 887199-72-6 (). The Z-configuration and phenyl substitution may enhance lipophilicity and steric interactions compared to the hydroxybenzylidene analogue .
Substituent Analysis
*Estimated based on structural formula.
Physicochemical and Pharmacokinetic Insights
- Lipophilicity: The target’s 2-methylphenoxy and phenylethylidene groups likely increase logP compared to pyrimidine derivatives with hydroxyl or methoxymethyl substituents .
- Solubility : Hydroxypropyl and hydrazinyl groups in the target and CAS 887199-72-6 may improve aqueous solubility relative to fully alkylated pyrimidine analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
